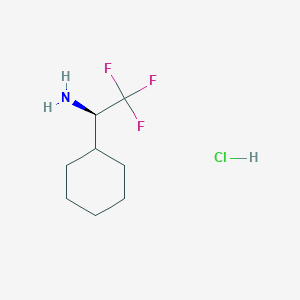(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride
CAS No.: 2564735-97-1
Cat. No.: VC8094349
Molecular Formula: C8H15ClF3N
Molecular Weight: 217.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2564735-97-1 |
|---|---|
| Molecular Formula | C8H15ClF3N |
| Molecular Weight | 217.66 |
| IUPAC Name | (1R)-1-cyclohexyl-2,2,2-trifluoroethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H14F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h6-7H,1-5,12H2;1H/t7-;/m1./s1 |
| Standard InChI Key | CERGJGMILXAJNN-OGFXRTJISA-N |
| Isomeric SMILES | C1CCC(CC1)[C@H](C(F)(F)F)N.Cl |
| SMILES | C1CCC(CC1)C(C(F)(F)F)N.Cl |
| Canonical SMILES | C1CCC(CC1)C(C(F)(F)F)N.Cl |
Introduction
Molecular Properties and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₈H₁₅ClF₃N and a molecular weight of 217.66 g/mol . The structure consists of a cyclohexyl group attached to a trifluoroethylamine backbone, with the hydrochloride salt form enhancing stability and solubility in polar solvents.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅ClF₃N |
| Molecular Weight | 217.66 g/mol |
| SMILES Code | FC(F)(F)[C@H](N)C1CCCCC1.[H]Cl |
| InChIKey | CERGJGMILXAJNN-FJXQXJEOSA-N |
| IUPAC Name | (1R)-1-cyclohexyl-2,2,2-trifluoroethanamine hydrochloride |
Stereochemical Configuration
The (R)-enantiomer is distinguished by the spatial arrangement of substituents around the chiral carbon. The cyclohexyl group and trifluoroethylamine moiety are positioned anti-periplanar, influencing reactivity and biological interactions .
Synthesis and Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
-
Trifluoroethylation: Introduction of the trifluoroethyl group using reagents like trifluoroacetic anhydride or trifluoromethyl iodide.
-
Amination: Reaction with cyclohexylamine or its derivatives.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
| Hazard Code | Description |
|---|---|
| H335 | May cause respiratory irritation |
| H319 | Causes serious eye irritation |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
Precautionary Measures:
-
Storage: Keep in a dry, well-ventilated area away from heat sources .
-
Disposal: Dispose of contents and containers according to local regulations .
Applications in Chemical Research
Pharmaceutical Intermediates
The compound serves as a building block in synthesizing bioactive molecules:
-
Drug Design: The trifluoroethyl group enhances metabolic stability and lipophilicity, favoring interactions with hydrophobic binding sites .
-
Chiral Synthesis: The (R)-configuration is critical for enantioselective drug targeting .
Agrochemical Development
Fluorinated amines are used in insecticides and herbicides. This compound’s cyclohexyl group may improve soil persistence and target specificity .
Comparative Analysis with Structural Analogues
Cyclohexyl vs. Cyclobutyl Derivatives
| Property | (R)-1-Cyclohexyl-2,2,2-trifluoroethanamine HCl | (R)-1-Cyclobutyl-2,2,2-trifluoroethanamine |
|---|---|---|
| Molecular Weight | 217.66 g/mol | ~153.15 g/mol |
| Steric Strain | Moderate (6-membered ring) | High (4-membered ring) |
| Solubility | Polar solvents (e.g., water, methanol) | Lower solubility in polar solvents |
| Biological Activity | Enhanced receptor binding due to flexibility | Potential for constrained conformations |
Aromatic vs. Aliphatic Substituents
| Property | Phenyl-Substituted Analogs | Cyclohexyl-Substituted Compound |
|---|---|---|
| LogP | ~3.0–4.0 | ~2.5–3.0 |
| Metabolic Stability | Moderate due to electron-withdrawing effects | Higher stability (non-aromatic) |
| Synthetic Complexity | Requires coupling reactions (e.g., Suzuki) | Direct amination from cyclohexylamine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume